Dimetridazole

Overview

Description

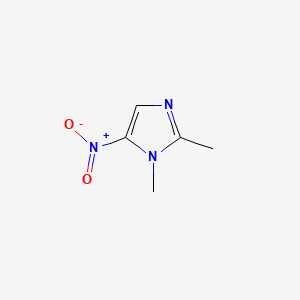

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a nitroimidazole-class antimicrobial agent primarily used to treat protozoal and anaerobic bacterial infections in veterinary medicine. Its mechanism involves the intracellular reduction of the nitro group, generating reactive intermediates that damage microbial DNA and proteins, leading to cell death . While effective against pathogens like Trichomonas and Bacteroides, this compound has faced regulatory restrictions due to concerns about mutagenicity and environmental persistence .

Preparation Methods

Dimetridazole can be synthesized through various routes. The most common synthetic method involves the nitration of 1,2-dimethylimidazole. Here are the steps:

-

Nitration of 1,2-dimethylimidazole: : Nitric acid (HNO~3~) reacts with 1,2-dimethylimidazole to introduce a nitro group (NO~2~) at the 5-position, yielding this compound.

-

Reaction Conditions: : The nitration reaction typically occurs under acidic conditions, with sulfuric acid (H~2~SO~4~) as the catalyst.

-

Industrial Production: : this compound is no longer widely used in industrial production due to its restricted status. historical methods involved large-scale synthesis using the above process.

Chemical Reactions Analysis

Dimetridazole can undergo several types of reactions:

Reduction: Reduction of the nitro group (NO~2~) can yield the corresponding amino compound.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl2) are used for reduction, while various nucleophiles (e.g., amines) can substitute the nitro group.

Major Products: The major product of reduction is the amino derivative of this compound.

Scientific Research Applications

Veterinary Medicine

Use in Poultry and Livestock

Dimetridazole is extensively used in veterinary medicine, particularly for controlling blackhead disease caused by Histomonas meleagridis in poultry, especially turkeys. It acts as an effective treatment against various protozoan infections.

Case Study: Control of Blackhead Disease

- Study Design : A controlled trial was conducted on turkeys infected with Histomonas meleagridis.

- Findings : Treatment with this compound resulted in a significant reduction of infection rates and improved overall health in treated flocks compared to untreated controls.

- : this compound proved to be an effective therapeutic agent in managing blackhead disease, showcasing its importance in poultry health management .

Antiviral and Antibacterial Research

Repurposing for Bacterial Infections

Recent studies have explored the potential of this compound as an antivirulence agent against Pseudomonas aeruginosa, a notorious pathogen known for its antibiotic resistance.

Key Findings from Research

- Mechanism of Action : this compound disrupts the quorum sensing (QS) system in Pseudomonas aeruginosa, inhibiting the production of virulence factors such as pyocyanin and biofilm formation .

- In Vivo Studies : Treatment with this compound significantly protected model organisms like Caenorhabditis elegans and mice from infections caused by Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .

Residue Analysis in Food Safety

Detection in Animal Products

This compound residues in animal products pose potential risks to human health, necessitating rigorous testing methods to ensure food safety.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC) : A method was developed for the precise detection of this compound and its metabolites in poultry products. The study demonstrated a strong linear relationship for residue detection, ensuring compliance with safety standards .

| Method | Detection Limit | Application |

|---|---|---|

| HPLC | Low ng/mL | Poultry products analysis |

Environmental Impact

Persistence Studies

Research has also focused on the environmental persistence of this compound, particularly its degradation patterns in aquatic systems.

Environmental Case Study

Mechanism of Action

The exact mechanism by which dimetridazole exerts its effects is not fully elucidated. it likely involves interference with the metabolism of protozoa, leading to their death. This compound may target specific enzymes or metabolic pathways within the parasites.

Comparison with Similar Compounds

Structural Similarities and Differences

Dimetridazole shares the 5-nitroimidazole core with other derivatives, such as metronidazole, ronidazole, secnidazole, ornidazole, tinidazole, and carnidazole. Key structural variations include:

- This compound : 1,2-dimethyl substituents.

- Metronidazole : 1-(2-hydroxyethyl)-2-methyl substituent.

- Ronidazole : 1-methyl-2-carbamate substituent.

These modifications influence pharmacokinetics, potency, and toxicity .

Table 1: Structural Comparison of Nitroimidazoles

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | 1,2-dimethyl | Veterinary protozoal infections |

| Metronidazole | 1-(2-hydroxyethyl)-2-methyl | Human anaerobic infections |

| Ronidazole | 1-methyl-2-carbamate | Poultry histomoniasis |

| Secnidazole | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Amebiasis, giardiasis |

Antimicrobial Efficacy

This compound demonstrates moderate activity against Bacteroides fragilis but is outperformed by metronidazole and secnidazole. A comparative study by Jokipii et al. (1985) reported the following minimum inhibitory concentrations (MICs):

Table 2: MICs of Nitroimidazoles Against B. fragilis

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 8–16 |

| Metronidazole | 0.5–2 |

| Secnidazole | 1–4 |

| Ornidazole | 2–4 |

Metronidazole’s superior efficacy is attributed to enhanced cellular uptake and nitroreductase activation .

Pharmacokinetic Profiles

In contrast, metronidazole exhibits a half-life of 6–8 hours in humans, enabling once-daily dosing. Secnidazole has an extended half-life (~17–29 hours), allowing single-dose regimens for amebiasis .

Toxicity and Genotoxicity

Antioxidants like vitamin C and catalase mitigate this damage, implicating reactive oxygen species in its genotoxicity .

Table 3: Genotoxicity Comparison

| Compound | Mutagenic Activity (Ames Test) | Key Findings |

|---|---|---|

| This compound | Positive (TA1530, TA1534) | Frameshift mutations; oxidative DNA damage |

| Metronidazole | Positive (TA100) | DNA strand breaks in mammalian cells |

| Ronidazole | Positive (TA98) | Carcinogenic in rodents |

Environmental Impact and Detection

This compound is an emerging aquatic pollutant, detected in Chinese tap water at median concentrations of 6.9–14.7 ng/L . Photocatalytic degradation using TiO₂ under UV light achieves 90% removal, primarily via hydroxyl radical oxidation . Analytical methods for detection include:

Biological Activity

Dimetridazole (DMZ) is a nitroimidazole compound primarily used as an antimicrobial agent in veterinary medicine. Its biological activity has been a subject of extensive research, particularly concerning its mutagenic potential, bactericidal properties, and interactions with various biological systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound is structurally similar to metronidazole, sharing the 5-nitroimidazole core. The biological activity of DMZ is largely attributed to its ability to undergo reduction of the nitro group, leading to the formation of reactive species that can interact with cellular components. The reduction is facilitated by anaerobic bacteria possessing high nitroreductase activity, which converts DMZ into hydroxylamine derivatives that exhibit varying degrees of biological activity .

Mutagenicity and Genotoxicity Studies

The mutagenic potential of this compound has been investigated through various assays:

- Prokaryotic Systems : Studies have shown that DMZ can induce gene mutations in prokaryotic organisms, particularly in strains with high nitroreductase activity. For instance, it demonstrated mutagenic effects in several bacterial strains but was not mutagenic in nitroreductase-negative strains .

- Eukaryotic Systems : In mammalian systems, DMZ has shown mixed results. It did not induce mutagenicity in several assays involving Chinese hamster ovary cells or in tests for unscheduled DNA synthesis in fibroblasts. However, there were indications of DNA damage in human lymphocytes exposed to therapeutic doses, suggesting a dose-dependent effect influenced by oxidative stress rather than direct mutagenicity .

Table 1: Summary of Mutagenicity Findings

| Study Type | Organism/Cell Type | Result |

|---|---|---|

| Bacterial Assays | TA1535, TA1537, TA98, TA100NR+ | Positive for mutagenicity |

| Mammalian Assays | CHO Cells | Negative for mutagenicity |

| Human Lymphocytes | Peripheral Blood | Induced DNA damage (dose-dependent) |

Bactericidal Activity

This compound has been assessed for its bactericidal properties against various pathogens:

- In Vitro Studies : Research indicated that DMZ lacks significant bactericidal activity against strains such as Pseudomonas aeruginosa, Bacteroides fragilis, and Clostridium perfringens. In studies where DMZ was tested alongside deacetylating enzymes, no bactericidal effect was observed .

- Clinical Implications : Despite its limited direct antibacterial activity, DMZ may still play a role in treating infections by disrupting microbial metabolism or enhancing the efficacy of other antibiotics through synergistic effects.

Case Studies and Clinical Observations

Several case studies have highlighted the implications of this compound use in clinical settings:

- Veterinary Medicine : this compound has been utilized effectively in treating protozoal infections in animals, particularly against Giardia and Entamoeba. Its use has raised concerns regarding potential residues in food products and environmental impact due to its persistence and bioaccumulation .

- Human Exposure : Reports have noted instances of DNA damage in humans exposed to therapeutic doses of metronidazole (structurally similar to DMZ), suggesting a need for caution regarding the use of DMZ in human medicine due to potential genotoxic effects .

Conclusion and Future Directions

The biological activity of this compound presents a complex profile characterized by its antimicrobial properties and potential genotoxicity. While it shows promise as an effective treatment for certain infections, its safety profile necessitates further investigation, particularly regarding long-term exposure effects and environmental implications.

Future research should focus on:

- Longitudinal Studies : To assess the long-term health impacts of this compound exposure in both humans and animals.

- Mechanistic Studies : To elucidate the precise mechanisms underlying its genotoxic effects and explore ways to mitigate these risks.

- Environmental Impact Assessments : To evaluate the ecological consequences of this compound usage in agriculture and veterinary medicine.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting dimetridazole residues in biological samples?

High-performance liquid chromatography with UV detection (HPLC-UV) is widely used for initial screening, offering a detection limit of 0.5 µg/kg in poultry muscle and eggs. Confirmatory analysis via HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS) improves sensitivity (0.1 µg/kg for this compound and 0.5 µg/kg for its metabolite, 2-OH-M) and specificity by monitoring molecular ion/fragment ion ratios . Solid-phase extraction (SPE) using strong cation exchange (SCX) cartridges is recommended for sample cleanup, achieving recoveries of 75–81% in muscle and egg matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as a potential human carcinogen (IARC/ACGIH) and requires strict safety measures:

- PPE : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .

- Decontamination : Wash skin with soap and water immediately after exposure; rinse eyes for ≥15 minutes .

- Storage : Keep containers tightly closed at 4°C, away from oxidizers .

Q. What are the key pharmacokinetic parameters of this compound in avian species?

In pigeons, this compound exhibits a half-life of 3.09–3.78 hours after oral administration, while its metabolite, HMMNI, persists longer (10.5–12.14 hours). Feeding status minimally affects absorption, with residues detectable in pig skin/fat for 9 days and turkeys for 12 days post-treatment .

Q. What regulatory considerations impact this compound research in food-producing animals?

The Joint FAO/WHO Expert Committee (JECFA) prohibits this compound use in food animals due to unresolved carcinogenicity risks and lack of safe residue thresholds. Researchers must adhere to surveillance programs and validate methods for residue detection at ≤0.5 µg/kg to comply with global bans .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC-UV and mass spectrometry results in this compound quantification?

Discrepancies often arise from matrix interference or metabolite cross-reactivity. To address this:

- Cross-validate : Use HPLC-APCI-MS to confirm HPLC-UV findings, leveraging its superior specificity for molecular ion identification .

- Spike-and-recovery tests : Fortify samples with known concentrations to assess method accuracy (e.g., 77–87% recovery in eggs via HPLC-APCI-MS) .

- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS .

Q. What statistical approaches are appropriate for analyzing multi-factorial this compound pharmacokinetic studies?

For factorial designs (e.g., diet × infection × drug treatment interactions):

- Tukey-Kramer test : Partition differences between non-interactive main effects (e.g., diet groups) .

- Subgroup analysis : Apply post-hoc tests to significant interactions (e.g., infection × drug efficacy) at α=0.05 .

- SAS or R : Use mixed-effects models to account for repeated measures and nested variables .

Q. How can electrochemical sensors be optimized for this compound detection in complex matrices like eggs?

3D Cu₂O/electrochemically reduced graphene oxide (ErGO) sensors enhance sensitivity (LOD: 3.64 nmol/L) via adsorption-controlled electrocatalytic reduction. Optimization steps include:

- Electrode modification : Solvothermal synthesis of Cu₂O/GO followed by electrodeposition with LiClO₄ to stabilize the 3D structure .

- Matrix dilution : Dilute egg extracts 10-fold in PBS to reduce fouling from lipids/proteins .

- Differential pulse voltammetry : Apply −0.4 V to −1.2 V vs. Ag/AgCl for optimal reduction current measurement .

Q. How do researchers address conflicting toxicity data between in vitro and in vivo studies of this compound?

- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro cytotoxicity (e.g., IC₅₀) with in vivo organ toxicity thresholds .

- Metabolite profiling : Compare HMMNI generation rates across species to explain interspecies carcinogenicity disparities .

- Omics integration : Pair histopathology with transcriptomics to identify biomarker concordance (e.g., oxidative stress markers) .

Q. What strategies mitigate matrix interference in this compound residue analysis using LC-MS?

- SPE optimization : Use SCX cartridges with pH 2.5 loading buffers to enhance retention of nitroimidazoles .

- Isotopic dilution : Employ deuterated this compound (this compound-[d3]) as an internal standard to correct for ion suppression .

- Mobile phase additives : Add 0.1% formic acid to improve ionization efficiency in positive ESI mode .

Q. What decontamination procedures are effective beyond standard protocols for this compound spills?

- Adsorption : Apply activated carbon or bentonite to absorb liquid spills, followed by incineration at ≥850°C .

- Surface washing : Use 10% ethanol/water to solubilize residues, then rinse with deionized water .

- Waste disposal : Neutralize contaminated materials with 5% sodium bicarbonate before disposal in hazardous waste facilities .

Properties

IUPAC Name |

1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPYPUJPLLOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020497 | |

| Record name | 1,2-Dimethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-92-8 | |

| Record name | Dimetridazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetridazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimetridazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetridazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETRIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59P7XNB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.